Cas no 1408074-40-7 (1-(4-Nitrophenyl)-4-oxocyclohexanecarboxylic Acid)

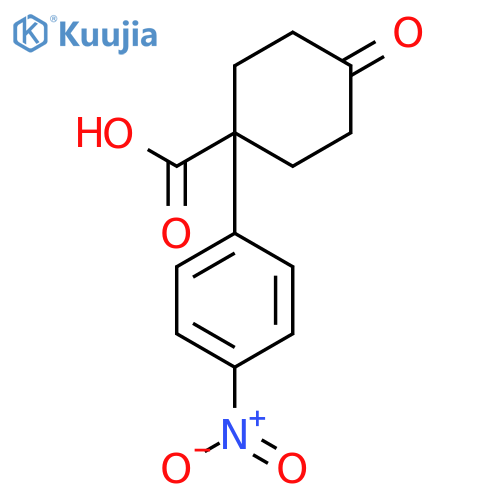

1408074-40-7 structure

商品名:1-(4-Nitrophenyl)-4-oxocyclohexanecarboxylic Acid

CAS番号:1408074-40-7

MF:C13H13NO5

メガワット:263.246023893356

MDL:MFCD22574977

CID:1057158

PubChem ID:71432769

1-(4-Nitrophenyl)-4-oxocyclohexanecarboxylic Acid 化学的及び物理的性質

名前と識別子

-

- 1-(4-Nitrophenyl)-4-oxocyclohexanecarboxylic Acid

- SY020213

- 1-(4-Nitrophenyl)-4-oxocyclohexanecarboxylicAcid

- 1-(4-nitrophenyl)-4-oxocyclohexane-1-carboxylic acid

- DTXSID20849453

- DB-249895

- CS-0337370

- MFCD22574977

- AC4159

- 1408074-40-7

- AKOS027256843

-

- MDL: MFCD22574977

- インチ: InChI=1S/C13H13NO5/c15-11-5-7-13(8-6-11,12(16)17)9-1-3-10(4-2-9)14(18)19/h1-4H,5-8H2,(H,16,17)

- InChIKey: PJWGTEWPFIMNPV-UHFFFAOYSA-N

- ほほえんだ: C1=C(C=CC(=C1)[N+](=O)[O-])C2(CCC(=O)CC2)C(=O)O

計算された属性

- せいみつぶんしりょう: 263.07900

- どういたいしつりょう: 263.07937252g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 19

- 回転可能化学結合数: 3

- 複雑さ: 382

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.2

- トポロジー分子極性表面積: 100Ų

じっけんとくせい

- 密度みつど: 1.4±0.1 g/cm3

- ふってん: 490.3±45.0 °C at 760 mmHg

- フラッシュポイント: 208.9±17.2 °C

- PSA: 100.19000

- LogP: 2.58350

- じょうきあつ: 0.0±1.3 mmHg at 25°C

1-(4-Nitrophenyl)-4-oxocyclohexanecarboxylic Acid セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

1-(4-Nitrophenyl)-4-oxocyclohexanecarboxylic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Apollo Scientific | OR470519-1g |

1-(4-Nitrophenyl)-4-oxocyclohexanecarboxylic acid |

1408074-40-7 | 1g |

£490.00 | 2023-09-02 | ||

| eNovation Chemicals LLC | D254920-1g |

1-(4-Nitrophenyl)-4-oxocyclohexanecarboxylic Acid |

1408074-40-7 | 95% | 1g |

$715 | 2024-07-20 | |

| Chemenu | CM324548-1g |

1-(4-Nitrophenyl)-4-oxocyclohexanecarboxylic Acid |

1408074-40-7 | 95% | 1g |

$310 | 2023-02-02 | |

| eNovation Chemicals LLC | D254920-1g |

1-(4-Nitrophenyl)-4-oxocyclohexanecarboxylic Acid |

1408074-40-7 | 95% | 1g |

$715 | 2025-02-28 | |

| Chemenu | CM324548-1g |

1-(4-Nitrophenyl)-4-oxocyclohexanecarboxylic Acid |

1408074-40-7 | 95% | 1g |

$310 | 2021-06-15 | |

| Crysdot LLC | CD12145322-1g |

1-(4-Nitrophenyl)-4-oxocyclohexanecarboxylic Acid |

1408074-40-7 | 95+% | 1g |

$329 | 2024-07-23 | |

| eNovation Chemicals LLC | D254920-1g |

1-(4-Nitrophenyl)-4-oxocyclohexanecarboxylic Acid |

1408074-40-7 | 95% | 1g |

$715 | 2025-03-03 | |

| Alichem | A019118783-1g |

1-(4-Nitrophenyl)-4-oxocyclohexanecarboxylic Acid |

1408074-40-7 | 95% | 1g |

400.00 USD | 2021-06-16 | |

| Ambeed | A400670-1g |

1-(4-Nitrophenyl)-4-oxocyclohexanecarboxylic Acid |

1408074-40-7 | 95+% | 1g |

$337.0 | 2024-04-24 |

1-(4-Nitrophenyl)-4-oxocyclohexanecarboxylic Acid 関連文献

-

Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339

-

Peter Kauffman,Elain Fu,Barry Lutz,Paul Yager Lab Chip, 2010,10, 2614-2617

-

Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658

-

Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332

-

Alcione Roberto Jurelo,Renan Augusto Pontes Ribeiro,Sergio Ricardo de Lazaro,João Frederico Haas Leandro Monteiro Phys. Chem. Chem. Phys., 2018,20, 27011-27018

1408074-40-7 (1-(4-Nitrophenyl)-4-oxocyclohexanecarboxylic Acid) 関連製品

- 7463-53-8(2-(4-Nitrophenyl)butyric Acid)

- 91958-27-9(1-(4-Nitrophenyl)cyclohexanecarboxylic acid)

- 202737-42-6(1-(4-NITROPHENYL)CYCLOBUTANECARBOXYLIC ACID)

- 21021-53-4(2-(4-Nitrophenyl)succinic Acid)

- 23348-99-4(1-(4-Nitrophenyl)cyclopropanecarboxylic acid)

- 2007275-34-3(5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-)

- 68281-26-5(3-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol)

- 52779-76-7(1-(3-bromo-2-methylphenyl)ethan-1-one)

- 1199781-56-0({2-4-chloro-2-(trifluoromethyl)phenylethyl}(methyl)amine)

- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1408074-40-7)1-(4-Nitrophenyl)-4-oxocyclohexanecarboxylic Acid

清らかである:99%

はかる:1g

価格 ($):303.0